7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Description
7-[(2-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a coumarin derivative featuring a 2-methoxybenzyloxy substituent at the 7-position of the chromen-2-one scaffold. The methoxybenzyl group in this compound enhances lipophilicity, which may improve blood-brain barrier permeability, while the dimethyl groups at positions 3 and 4 contribute to steric and electronic modulation of the core structure .
Properties
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-15(8-9-16(12)18)22-11-14-6-4-5-7-17(14)21-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDGSSFEXLQQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylcoumarin and 2-methoxybenzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 3,4-dimethylcoumarin reacts with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
Substituent Effects on Enzyme Inhibition :
- The 2-methoxybenzyloxy group in the target compound likely facilitates π-π interactions with aromatic residues in MAO-B and AChE active sites, contributing to dual inhibitory activity .
- Piperidinyl derivatives (e.g., 1-benzylpiperidin-3-ylmethoxy) introduce basic nitrogen atoms, enabling hydrogen bonding or ionic interactions with enzyme residues. Enantiopure forms of these compounds show enhanced selectivity, emphasizing stereochemical influence .
- Sulfonylmethyl groups (e.g., ethylsulfonylmethyl) increase electron-withdrawing effects, correlating with potent MAO-A inhibition (IC50 = 8.9 nM) .
Physicochemical Properties: Hydrophilic substituents (e.g., hydroxybutylpiperidinyl in ) improve aqueous solubility but may reduce CNS penetration compared to the methoxybenzyl group .
Synthetic Accessibility :
- Methoxybenzyloxy derivatives are synthesized via nucleophilic substitution using 2-methoxybenzyl bromide, yielding moderate-to-high purity .
- Piperidinyl and sulfonylmethyl analogs require multi-step routes, including reductive amination or oxidation, which may lower scalability .
Computational and Structural Insights
- 3D-QSAR Models : Studies on MAO inhibitors highlight that bulky substituents at the 7-position (e.g., benzylpiperidinyl) occupy hydrophobic pockets in MAO-B, while smaller groups (e.g., methoxybenzyl) favor interactions with both MAO-B and AChE .
- Docking Studies : The methoxybenzyl group’s orientation allows simultaneous binding to MAO-B and AChE, supporting its role as a dual-target inhibitor .
Therapeutic Implications
- Cytotoxicity Trade-offs : Bromoethoxy derivatives () exhibit cytotoxicity, underscoring the need for substituent optimization to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
